molecular formula C7H5Cl2NO3S B14845142 4-Acetyl-6-chloropyridine-2-sulfonyl chloride

4-Acetyl-6-chloropyridine-2-sulfonyl chloride

Cat. No.: B14845142
M. Wt: 254.09 g/mol
InChI Key: WWPYCCQYAZDQRM-UHFFFAOYSA-N
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Description

4-Acetyl-6-chloropyridine-2-sulfonyl chloride: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the 4-position, a chlorine atom at the 6-position, and a sulfonyl chloride group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-6-chloropyridine-2-sulfonyl chloride typically involves the chlorination of a pyridine derivative followed by sulfonylation. One common method includes the reaction of 4-acetyl-6-chloropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance safety. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Scientific Research Applications

Chemistry: 4-Acetyl-6-chloropyridine-2-sulfonyl chloride is used as a building block in the synthesis of more complex organic molecules. Its reactivity towards nucleophiles makes it a valuable intermediate in the preparation of sulfonamide-based compounds .

Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties, making this compound relevant in the development of new pharmaceuticals .

Industry: In the agrochemical industry, this compound is employed in the synthesis of herbicides and pesticides. Its ability to form stable sulfonamide bonds is exploited in the design of active ingredients for crop protection .

Mechanism of Action

The mechanism of action of 4-acetyl-6-chloropyridine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide bonds. This reactivity is crucial in its applications in organic synthesis and pharmaceutical development .

Comparison with Similar Compounds

Uniqueness: 4-Acetyl-6-chloropyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and make it a versatile intermediate in organic synthesis. The presence of both an acetyl group and a sulfonyl chloride group allows for diverse chemical transformations, distinguishing it from other pyridine derivatives .

Properties

Molecular Formula

C7H5Cl2NO3S

Molecular Weight

254.09 g/mol

IUPAC Name

4-acetyl-6-chloropyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H5Cl2NO3S/c1-4(11)5-2-6(8)10-7(3-5)14(9,12)13/h2-3H,1H3

InChI Key

WWPYCCQYAZDQRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)Cl)S(=O)(=O)Cl

Origin of Product

United States

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